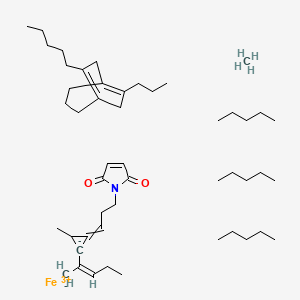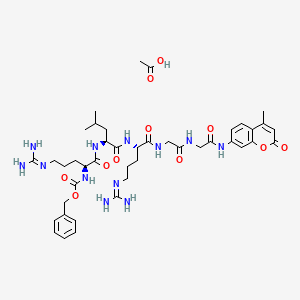
Ferrocenylethyl maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenylethyl maleimide (FEM) is a compound that has gained much attention in recent years due to its unique properties and applications in a variety of fields. FEM is a heterocyclic compound that is made up of ferrocene and ethyl maleimide. It is a versatile compound that can be used in various synthetic and analytical applications. In particular, FEM has been used in the synthesis of various organic compounds, as well as in the analysis of biomolecules. In addition, FEM has been used as a marker in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Electroactive Sulfhydryl-Specific Reagent
Ferrocenylethyl maleimide has been utilized as an electroactive sulfhydryl-specific reagent. For instance, it was used to attach a redox-active reporter group to cytochrome P450cam, revealing significant conformational changes in the enzyme upon modification. This application demonstrates its potential in studying enzyme structures and functions (Digleria et al., 1998).
Derivatization of Thiol Compounds
Ferrocenylethyl maleimide has been employed in the pre-column derivatization of thiol compounds in high-performance liquid chromatography with dual-electrode coulometric detection, offering high selectivity and sensitivity. This demonstrates its utility in analytical chemistry, particularly in the determination of glutathione in biological specimens (Shimada et al., 1987).
Analysis of Cysteine-Containing Proteins
The compound has been used as an electroactive derivatizing agent for thiol functionalities in proteins, aiding in the determination of free and disulfide-bound thiol groups in proteins. This application is crucial for understanding protein structures and functionalities (Seiwert & Karst, 2007).
Electrophore for Liquid Chromatography
As an electrophore, ferrocenylethyl maleimide enhances the reactivity, stability, and electrochemical properties of compounds, which is beneficial in liquid chromatography and electrochemical detection techniques (di Gleria et al., 1996).
Photochemical Applications
Its use in photochemical reactions, such as the preparation of ferrocenyl-substituted ferrapyrrolinone complexes, highlights its potential in synthetic organic chemistry and material science (Jha et al., 2017).
Enzyme Inhibition Studies
Ferrocenylethyl maleimide has been incorporated into phosphonate derivatives for the inhibition of serine hydrolases like acetyl- and butyrylcholinesterase. This showcases its potential in developing enzyme inhibitors for therapeutic applications (Rudolf et al., 2010).
Self-Assembled Monolayers
It has been used for the covalent attachment of ferrocene derivatives onto self-assembled monolayers, demonstrating its utility in the development of electrochemical sensors and devices (Wang et al., 2004).
Multitask-Specific Ionic Liquids
The compound's maleimide functionality has been used to create new classes of multitask-specific ionic liquids, demonstrating its versatility in chemical synthesis and the development of functional materials (Tindale et al., 2010).
LC/MS/MS Determination of Thiols and Disulfides
Ferrocenylethyl maleimide is instrumental in the determination of thiols and disulfides in urine samples, highlighting its importance in biomedical analysis and diagnostics (Seiwert & Karst, 2007).
Differential Labeling in Proteins
It has been utilized for differential labeling of free and disulfide-bound thiol functions in proteins, an essential technique in proteomics for understanding protein structures and interactions (Seiwert et al., 2008).
Propiedades
IUPAC Name |
iron(3+);methane;1-[3-[2-methyl-3-[(Z)-pent-2-en-2-yl]cyclopropylidene]propyl]pyrrole-2,5-dione;pentane;6-pentyl-8-propylbicyclo[3.2.2]nona-1(8),5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28.C16H19NO2.3C5H12.CH4.Fe/c1-3-5-6-9-15-13-16-10-7-11-17(15)12-14(16)8-4-2;1-4-6-11(2)16-12(3)13(16)7-5-10-17-14(18)8-9-15(17)19;3*1-3-5-4-2;;/h3-13H2,1-2H3;6-9,12H,2,4-5,10H2,1,3H3;3*3-5H2,1-2H3;1H4;/q;-2;;;;;+3/b;11-6-,13-7?;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASZRCMYVLQJQJ-KKNPMVRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CCC=C([CH2-])[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CC/C=C(/[CH2-])\[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87FeNO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)

